molecular formula C19H20N4O2 B2784023 5-isopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954293-44-8

5-isopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2784023
CAS No.: 954293-44-8
M. Wt: 336.395
InChI Key: OZAZZPAPLGNTCP-UHFFFAOYSA-N
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Description

5-isopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Biological Activity

5-Isopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C19H20N4O2C_{19}H_{20}N_{4}O_{2}, with a molecular weight of 336.4 g/mol. The structure features a triazole ring that is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₉H₂₀N₄O₂
Molecular Weight336.4 g/mol
CAS Number954816-59-2

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : The compound exhibited IC₅₀ values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.

Table 1: Cytotoxic Activity of Triazole Derivatives

CompoundCell LineIC₅₀ (μM)
5-Isopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-triazoleMCF-70.65
5-Isopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-triazoleMEL-82.41
DoxorubicinMCF-7Reference

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Flow cytometry assays have indicated that the compound activates apoptotic pathways in a dose-dependent manner. This is further supported by Western blot analyses showing increased levels of p53 and caspase-3 cleavage in treated cells.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have been explored for their antimicrobial activity. Studies have reported that certain derivatives demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
5-Isopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-triazoleStaphylococcus aureus32
5-Isopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-triazoleEscherichia coli64

Study on Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the efficacy of various triazole derivatives, including 5-isopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-triazole. The results indicated that this compound not only inhibited cancer cell proliferation but also enhanced the sensitivity of resistant cancer cells to conventional chemotherapeutics.

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of triazoles, where the compound was tested against several bacterial strains. The findings highlighted its potential as a lead compound for developing new antimicrobial agents.

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13(2)18-17(21-22-23(18)14-9-5-4-6-10-14)19(24)20-15-11-7-8-12-16(15)25-3/h4-13H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAZZPAPLGNTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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